molecular formula C18H19BrN4O B11069493 Acetamide, 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(2-methylquinolin-4-ylmethyl)-

Acetamide, 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(2-methylquinolin-4-ylmethyl)-

Cat. No.: B11069493
M. Wt: 387.3 g/mol
InChI Key: DCXUYZGBKMUNPU-UHFFFAOYSA-N
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Description

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromine and methyl groups, and a quinoline moiety linked via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the bromine and methyl substituents. The quinoline moiety is then synthesized separately and linked to the pyrazole ring via an acetamide bridge. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety protocols and environmental considerations are also critical in the industrial synthesis of such complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]ACETAMIDE lies in its combination of the pyrazole and quinoline moieties, which confer specific chemical and biological properties. This dual functionality makes it a valuable compound for diverse research and industrial applications .

Properties

Molecular Formula

C18H19BrN4O

Molecular Weight

387.3 g/mol

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[(2-methylquinolin-4-yl)methyl]acetamide

InChI

InChI=1S/C18H19BrN4O/c1-11-8-14(15-6-4-5-7-16(15)21-11)9-20-17(24)10-23-13(3)18(19)12(2)22-23/h4-8H,9-10H2,1-3H3,(H,20,24)

InChI Key

DCXUYZGBKMUNPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)CN3C(=C(C(=N3)C)Br)C

Origin of Product

United States

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